molecular formula C10H16F2O2 B1457190 Ethyl 2-(4,4-difluorocyclohexyl)acetate CAS No. 915213-54-6

Ethyl 2-(4,4-difluorocyclohexyl)acetate

Cat. No. B1457190
M. Wt: 206.23 g/mol
InChI Key: GZWGGXBBJGJHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4,4-difluorocyclohexyl)acetate is a chemical compound with the IUPAC name ethyl (4,4-difluorocyclohexyl)acetate . It has a molecular weight of 206.23 . The InChI code for this compound is 1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4,4-difluorocyclohexyl)acetate consists of a cyclohexyl ring with two fluorine atoms attached at the 4,4-positions. An acetate group is attached to the cyclohexyl ring .


Physical And Chemical Properties Analysis

Ethyl 2-(4,4-difluorocyclohexyl)acetate is a liquid at room temperature .

Scientific Research Applications

Analytical Applications in Water Testing

Ethyl acetate derivatives, including Ethyl 2-(4,4-difluorocyclohexyl)acetate, have been utilized in advanced analytical methods. For instance, an ethyl acetate-assisted ionic liquid dispersive liquid–liquid microextraction method was developed for determining tetracyclines in water samples. This technique, using high-performance liquid chromatography, demonstrates the utility of ethyl acetate derivatives in enhancing extraction efficiencies in water analysis (Du et al., 2014).

Microbial Production for Sustainable Alternatives

Ethyl acetate derivatives are also significant in the field of biotechnology, particularly in the production of sustainable chemicals. Research on microbial production of ethyl acetate as a short-chain ester emphasizes its applications in food, beverage, and solvent areas. This approach is a sustainable alternative to current practices that rely on natural gas and crude oil, highlighting the potential of ethyl acetate derivatives in eco-friendly industrial processes (Zhang et al., 2020).

Synthesis of Novel Chemical Compounds

Ethyl 2-(4,4-difluorocyclohexyl)acetate and related compounds have applications in the synthesis of novel chemical compounds. For instance, research involving the synthesis of Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives via a one-pot three-component reaction shows the versatility of such derivatives in creating new chemical entities with potential applications in various fields (Wang et al., 2012).

Applications in Battery Technology

In the field of energy storage and battery technology, derivatives of ethyl acetate have shown promising applications. Research on the physical and electrolytic properties of monofluorinated ethyl acetates, such as 2-fluoroethyl acetate and ethyl fluoroacetate, revealed their potential in improving the cycling efficiency and capacity fading in lithium secondary batteries, underscoring the role of ethyl acetate derivatives in advancing battery technology (Nambu & Sasaki, 2015).

Safety And Hazards

The safety information for Ethyl 2-(4,4-difluorocyclohexyl)acetate includes a warning signal word . The hazard statements include H302, H315, H319, H335 , which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

ethyl 2-(4,4-difluorocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWGGXBBJGJHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4,4-difluorocyclohexyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4,4-difluorocyclohexyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4,4-difluorocyclohexyl)acetate
Reactant of Route 3
Ethyl 2-(4,4-difluorocyclohexyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4,4-difluorocyclohexyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4,4-difluorocyclohexyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4,4-difluorocyclohexyl)acetate

Citations

For This Compound
1
Citations
P Bamborough, C Chung, RC Furze… - Journal of Medicinal …, 2018 - ACS Publications
ATAD2 is a cancer-associated protein whose bromodomain has been described as among the least druggable of its class. In our recent disclosure of the first chemical probe against …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.